Carbonylbis(triphenylphosphine)rhodium(I) Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonylbis(triphenylphosphine)rhodium(I) Chloride is a useful research compound. Its molecular formula is C37H30Cl2OP2Rh and its molecular weight is 726.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It serves as a catalyst for the hydroformylation and hydrocarboxylation of unsaturated fatty compounds, introducing functionality at each double bond position in polyunsaturated fatty acids (Frankel & Pryde, 1977).
This compound catalyzes the isomerization of hydroxy alkynes to trans keto and hydroxy esters, proving useful in the synthesis of dipeptide isosters (Saiah & Pellicciari, 1995).
It is involved in the decarbonylation of organic carbonyls such as aldehydes, acyl halides, thioesters, and acyl cyanides, as well as metal carbonyls, offering new potential in chemistry (O'connor & Ma, 1993).
The compound has been studied for its catalytic activities in the oxidation of olefins, such as styrenes, to produce carbonyl compounds under oxygen atmosphere (Takao et al., 1970).
It's been used in reactions with carbon dioxide and hydrogen, indicating its role in carbon fixation in the form of a carbonyl complex (Koinuma, Yoshida, & Hirai, 1975).
Mechanism of Action
Target of Action
Carbonylbis(triphenylphosphine)rhodium(I) Chloride, also known as RhCl(CO)(PPh3)2 , is primarily used as a catalyst in organic synthesis reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, this compound facilitates the reaction process without being consumed in the reaction . It interacts with the reactant molecules, lowering the activation energy required for the reaction to proceed, and thus accelerating the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the particular organic synthesis reaction it is catalyzing. For instance, it can be used in hydrogenation reactions, acetylene gas phase addition reactions, and ring addition reactions .
Result of Action
The result of this compound’s action is the successful facilitation of the chemical reaction it is catalyzing. This leads to the formation of the desired product molecules from the reactant molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is stable in air but can decompose under light . It is soluble in common solvents such as acetone, ethanol, and chloroform . These factors can affect the compound’s action, efficacy, and stability in the reaction it is catalyzing.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Carbonylbis(triphenylphosphine)rhodium(I) Chloride involves the reaction of RhCl3 with triphenylphosphine in the presence of carbon monoxide gas.", "Starting Materials": [ "RhCl3", "triphenylphosphine", "carbon monoxide gas" ], "Reaction": [ "To a solution of RhCl3 (0.1 mol) in THF (50 mL) is added triphenylphosphine (0.2 mol) and the mixture is stirred for 30 minutes.", "Carbon monoxide gas is then bubbled through the solution for 1 hour.", "The resulting yellow precipitate is filtered and washed with THF to yield Carbonylbis(triphenylphosphine)rhodium(I) Chloride as a yellow crystalline solid." ] } | |
CAS No. |
13938-94-8 |
Molecular Formula |
C37H30Cl2OP2Rh |
Molecular Weight |
726.4 g/mol |
IUPAC Name |
carbonyl dichloride;rhodium;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.CCl2O.Rh/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4;/h2*1-15H;; |
InChI Key |
FERQZYSWBVOPNX-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(Cl)Cl.[Rh] |
physical_description |
Yellow crystals; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.